
7-Bromoheptyl(trimethoxy)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromoheptyl(trimethoxy)silane: is an organosilicon compound with the molecular formula C10H23BrO3Si It is a derivative of heptyltrimethoxysilane, where a bromine atom is attached to the seventh carbon of the heptyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromoheptyl(trimethoxy)silane typically involves the reaction of heptyltrimethoxysilane with a brominating agent. One common method is the bromination of heptyltrimethoxysilane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride or dichloromethane under reflux conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 7-Bromoheptyl(trimethoxy)silane can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis and Condensation: The trimethoxy groups can hydrolyze in the presence of water, leading to the formation of silanol groups. These silanol groups can further condense to form siloxane bonds, which are essential in the formation of silane coupling agents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines can be used under mild conditions.
Hydrolysis and Condensation: Acidic or basic catalysts can be employed to facilitate the hydrolysis and condensation reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted heptyltrimethoxysilanes can be obtained.
Siloxane Polymers: Hydrolysis and condensation lead to the formation of siloxane polymers, which are valuable in material science and industrial applications.
Aplicaciones Científicas De Investigación
Chemistry: 7-Bromoheptyl(trimethoxy)silane is used as a precursor in the synthesis of various organosilicon compounds. It serves as a building block for the preparation of silane coupling agents, which are essential in enhancing the adhesion between organic and inorganic materials.
Biology and Medicine: In biological research, this compound can be used to modify surfaces of biomaterials to improve biocompatibility and functionality. It is also explored for its potential in drug delivery systems due to its ability to form stable siloxane bonds.
Industry: In the industrial sector, this compound is utilized in the production of coatings, adhesives, and sealants. Its ability to form strong bonds with various substrates makes it valuable in the development of high-performance materials.
Mecanismo De Acción
The primary mechanism of action of 7-Bromoheptyl(trimethoxy)silane involves the hydrolysis of the trimethoxy groups to form silanol groups. These silanol groups can then condense to form siloxane bonds, which are crucial in the formation of silane coupling agents. The bromine atom in the heptyl chain can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Comparación Con Compuestos Similares
Heptyltrimethoxysilane: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
7-Bromoheptyl(triethoxy)silane: Similar structure but with ethoxy groups instead of methoxy groups, leading to different hydrolysis and condensation behaviors.
Octyltrimethoxysilane: Has an additional carbon in the alkyl chain, affecting its physical properties and reactivity.
Uniqueness: 7-Bromoheptyl(trimethoxy)silane is unique due to the presence of both bromine and trimethoxy groups. The bromine atom allows for further functionalization through nucleophilic substitution, while the trimethoxy groups enable hydrolysis and condensation to form siloxane bonds. This combination of functionalities makes it a versatile compound in various applications.
Propiedades
IUPAC Name |
7-bromoheptyl(trimethoxy)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23BrO3Si/c1-12-15(13-2,14-3)10-8-6-4-5-7-9-11/h4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTRSIPMZTUKHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCCCCCBr)(OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23BrO3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-[4-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)benzyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B6327928.png)
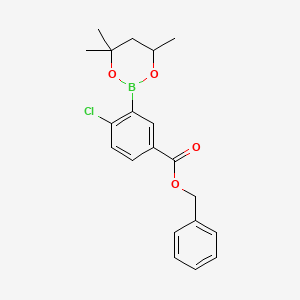
![8-[3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B6327960.png)
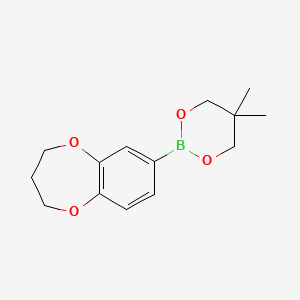
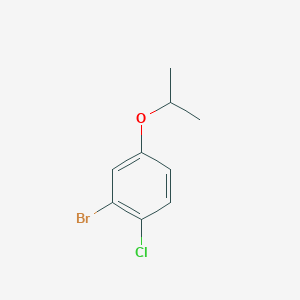

![Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-enoate](/img/structure/B6327986.png)
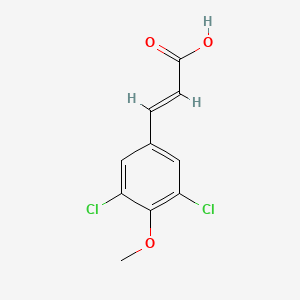
![Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-ynoate](/img/structure/B6327999.png)

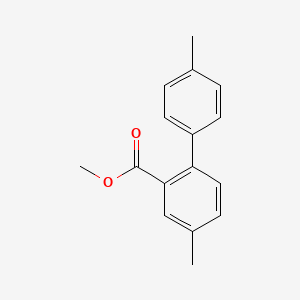
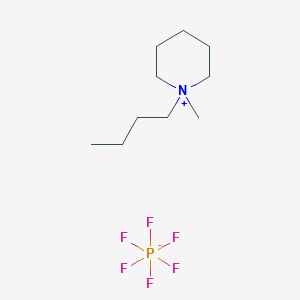
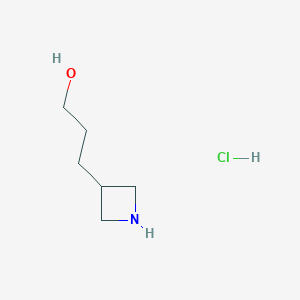
![N-(4-(tert-Butyl)phenyl)(3-chlorobenzo[b]thiophen-2-yl)formamide](/img/structure/B6328042.png)
